methyl 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H24BrN3O4 and its molecular weight is 438.322. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antileukemic Activity
Compounds structurally related to the queried chemical have been synthesized and evaluated for their antileukemic activities. For instance, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles have shown activity against lymphocytic leukemia, indicating potential applications in anticancer drug development (Anderson, Heider, Raju, & Yucht, 1988).
Antibacterial Agents
Substituted 4-oxoquinoline-3-carboxylic acids, which share a structural motif with the compound , have demonstrated potent antibacterial activity against a range of bacteria. This suggests potential use in developing new antibacterial agents, particularly against resistant strains (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).
Antitumor Activity
Isoquinoline derivatives have been synthesized and evaluated for their antineoplastic activity in animal models, showing promise as antitumor agents. This underscores the potential for compounds like the one queried to be explored for their antitumor properties (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthesis Methodologies
Research on allenes and reactions with methylindoles and dimethylpyrrole leading to various heterocyclic compounds, including pyrrolines and pyridines, highlights the synthetic versatility of compounds with structural elements similar to the queried chemical. This suggests potential applications in synthetic organic chemistry for the synthesis of novel heterocyclic compounds (Landor, Rogers, & Sood, 1977).
Properties
IUPAC Name |
methyl 7-bromo-1-[3-(2-oxopyrrolidin-1-yl)propylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O4/c1-27-19(26)23-11-7-13-5-6-14(20)12-15(13)17(23)18(25)21-8-3-10-22-9-2-4-16(22)24/h5-6,12,17H,2-4,7-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDUOJLUSWPGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCCCN3CCCC3=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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